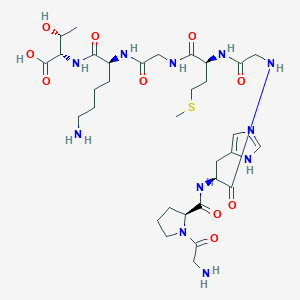![molecular formula C20H39P B15164127 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane CAS No. 191548-31-9](/img/structure/B15164127.png)
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is a phospholane derivative known for its unique structural properties and potential applications in various fields of chemistry. This compound features a phospholane ring substituted with a methyl group and a cyclohexyl ring bearing three isopropyl groups at the 2, 4, and 6 positions. Its distinct structure makes it an interesting subject for research in synthetic chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with isopropyl groups at the 2, 4, and 6 positions can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable phosphine precursor. This step often requires the use of a base such as sodium hydride to facilitate the cyclization process.
Methylation: The final step involves the methylation of the phospholane ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved vary based on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: This compound also features a phosphine group and is used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine derivative with comparable properties and applications.
Uniqueness
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Propiedades
Número CAS |
191548-31-9 |
|---|---|
Fórmula molecular |
C20H39P |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
3-methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane |
InChI |
InChI=1S/C20H39P/c1-13(2)17-10-18(14(3)4)20(19(11-17)15(5)6)21-9-8-16(7)12-21/h13-20H,8-12H2,1-7H3 |
Clave InChI |
SUWUPAZZXLNHCR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCP(C1)C2C(CC(CC2C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


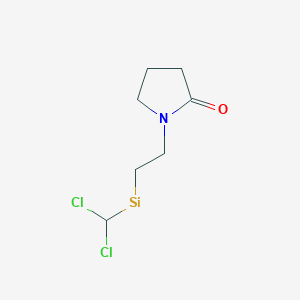
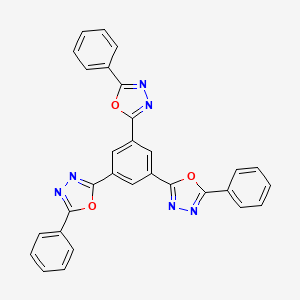

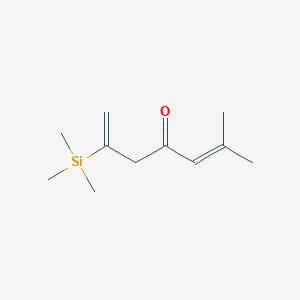
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
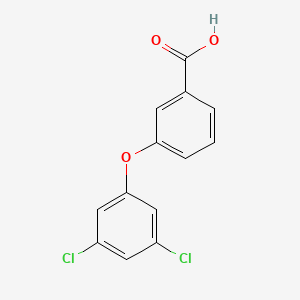
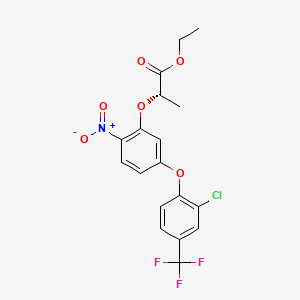
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
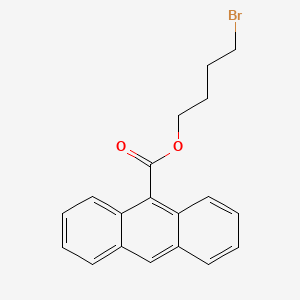

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
